Diethyl (2-chlorophenyl)phosphonate
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Overview
Description
Diethyl (2-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where triethyl phosphite reacts with 2-chlorobenzyl chloride under reflux conditions to yield this compound . Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.
Hydrolysis: The compound can be hydrolyzed to yield phosphonic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Major Products Formed
Substitution: Products include various substituted phosphonates.
Oxidation: Products include phosphonic acids.
Reduction: Products include phosphine derivatives.
Hydrolysis: Products include phosphonic acids and ethanol.
Scientific Research Applications
Diethyl (2-chlorophenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of diethyl (2-chlorophenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (2-methoxyphenyl)phosphonate
- Diethyl (2-bromophenyl)phosphonate
Uniqueness
Diethyl (2-chlorophenyl)phosphonate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other phosphonates with different substituents on the phenyl ring .
Properties
Molecular Formula |
C10H14ClO3P |
---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
1-chloro-2-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
FBYTVYNOIJIRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1Cl)OCC |
Origin of Product |
United States |
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